molecular formula C18H19N3O3 B2572362 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1421526-58-0

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2572362
CAS No.: 1421526-58-0
M. Wt: 325.368
InChI Key: FKWHRRCOCXXTPZ-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that features a unique combination of a tetrahydronaphthalene group and a pyridine ring

Scientific Research Applications

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Intermediate: This step involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.

    Introduction of the Hydroxyl Group: The tetrahydronaphthalene intermediate is then hydroxylated to introduce the hydroxyl group at the 2-position.

    Coupling with Pyridine Derivative: The hydroxylated tetrahydronaphthalene is then coupled with a pyridine derivative through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with target molecules, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-2-yl)ethanediamide
  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-4-yl)ethanediamide

Uniqueness

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N’-(pyridin-3-yl)ethanediamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain molecular targets. This positional difference can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-16(17(23)21-15-6-3-9-19-11-15)20-12-18(24)8-7-13-4-1-2-5-14(13)10-18/h1-6,9,11,24H,7-8,10,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWHRRCOCXXTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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